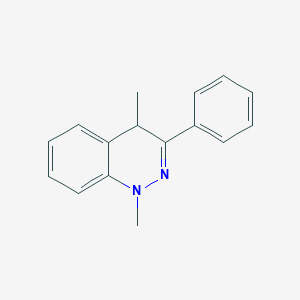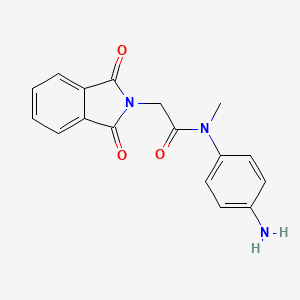
4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline is an organic compound that features a phthalimide group, a carbonyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phthalimide Group: Reacting phthalic anhydride with an amine to form the phthalimide.
Introduction of the Carbonyl Group: Using reagents like acyl chlorides or anhydrides to introduce the carbonyl group.
Attachment of the Aniline Moiety: Coupling reactions, such as Buchwald-Hartwig amination, to attach the aniline group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This might include using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: The aromatic ring in the aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline could have several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-benzene
- 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-toluene
Uniqueness
Compared to similar compounds, 4-(N-phthalimidomethylcarbonyl-N-methyl-amino)-aniline might exhibit unique properties due to the specific arrangement of its functional groups. This could result in distinct reactivity patterns or biological activities.
Properties
CAS No. |
262368-51-4 |
|---|---|
Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C17H15N3O3/c1-19(12-8-6-11(18)7-9-12)15(21)10-20-16(22)13-4-2-3-5-14(13)17(20)23/h2-9H,10,18H2,1H3 |
InChI Key |
UGWBTNVQAQQSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


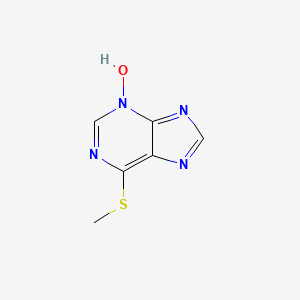
![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
![6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13991142.png)

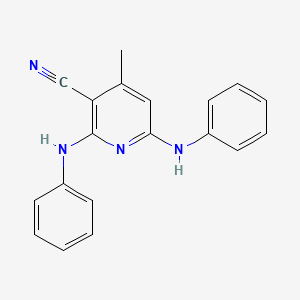

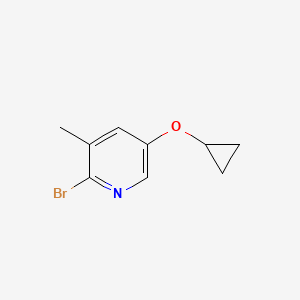
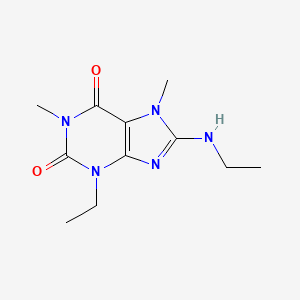
![1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13991170.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B13991175.png)
![N-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)methanesulfonamide](/img/structure/B13991180.png)
![2-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13991181.png)

